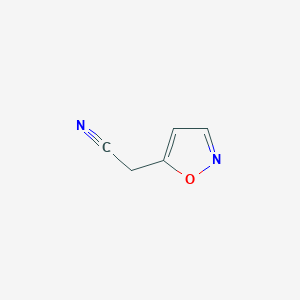

Isoxazol-5-ylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-oxazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c6-3-1-5-2-4-7-8-5/h2,4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWRJQAETMUBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407121 | |

| Record name | ISOXAZOL-5-YLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854137-77-2 | |

| Record name | ISOXAZOL-5-YLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Isoxazol 5 Ylacetonitrile and Its Derivatives

Classical and Modern Approaches to Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring system can be achieved through various synthetic pathways. The two primary and most effective methods involve the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of a three-carbon component, such as a 1,3-diketone or a β-keto ester, with hydroxylamine (B1172632). researchgate.netsciforum.net

1,3-Dipolar Cycloaddition Reactions (Nitrile Oxides and Alkynes)

The 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a powerful and widely utilized method for synthesizing the isoxazole scaffold. researchgate.netrsc.org This reaction is highly efficient for creating substituted isoxazoles. researchgate.net Nitrile oxides are unstable intermediates that are typically generated in situ from various precursors, most commonly through the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides. sciforum.netnih.gov The subsequent cycloaddition proceeds to form the five-membered heterocyclic ring. mdpi.com Under conventional thermal conditions, the reaction of a nitrile oxide with a terminal alkyne regioselectively yields 3,5-disubstituted isoxazoles. mdpi.com

Table 1: Overview of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Precursor for Nitrile Oxide | Dipolarophile | Key Feature | Resulting Isoxazole |

|---|---|---|---|

| Aldoxime | Alkyne | In situ nitrile oxide generation | Substituted Isoxazole |

| Hydroximoyl Chloride | Alkyne | Dehydrohalogenation | Substituted Isoxazole |

While traditional 1,3-dipolar cycloadditions are effective, controlling the regioselectivity can be challenging. mdpi.com Copper(I) catalysis has emerged as a crucial tool for directing the outcome of these reactions, providing access to specific isomers that are difficult to obtain otherwise. The use of copper(I) acetylides in cycloadditions with nitrile oxides allows for the reliable and regioselective synthesis of 3,4-disubstituted isoxazoles. organic-chemistry.org This method exhibits a broad scope for both the alkyne and nitrile oxide components. organic-chemistry.org

Another copper-catalyzed approach involves the intramolecular cyclization of propargylamines. organic-chemistry.org In this one-pot process, the propargylamine is first oxidized to the corresponding oxime, which then undergoes a CuCl-mediated intramolecular cyclization to furnish the isoxazole product with good functional group compatibility. organic-chemistry.orgthieme-connect.com Furthermore, an atom-economical, catalytic, and regioselective synthesis of 3,4,5-trisubstituted isoxazoles has been developed using a copper(II) triflate (Cu(OTf)₂) catalyst. This reaction proceeds through a cascade cyclization-migration process of O-arylmethyl alkynyl oxime ethers. acs.org

Table 2: Examples of Copper-Catalyzed Isoxazole Synthesis

| Catalyst | Substrates | Product Type | Reference |

|---|---|---|---|

| Copper(I) | Copper(I) acetylides, Nitrile oxides | 3,4-disubstituted isoxazoles | organic-chemistry.org |

| CuCl | Propargylamines | Substituted isoxazoles | organic-chemistry.orgthieme-connect.com |

Increasing emphasis on green chemistry has driven the development of more environmentally friendly synthetic methods for isoxazoles. rsc.orgsemanticscholar.org These procedures often involve the use of water as a solvent, which is non-toxic, inexpensive, and safe compared to conventional organic solvents. researchgate.netbeilstein-journals.org One such method involves the reaction of aldoximes and alkenes in the presence of Oxone (2KHSO₅·KHSO₄·K₂SO₄) as an efficient and water-soluble oxidizing agent in an aqueous medium at room temperature. rsc.org This process avoids the use of toxic transition metals and hazardous organic solvents. sciforum.netrsc.org

Significant progress has been made in developing catalyst-free synthetic routes for isoxazoles in aqueous media. mdpi.com An efficient, catalyst-free synthesis of 5-arylisoxazole derivatives has been demonstrated through the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water. researchgate.netmdpi.com This method offers the advantages of mild reaction conditions, high yields, and a simple work-up procedure, making it an environmentally benign alternative. researchgate.netmdpi.com Similarly, 3,4,5-trisubstituted isoxazoles can be synthesized in an aqueous medium under mild basic conditions at room temperature via the [3+2]-cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides. beilstein-journals.org This approach provides rapid and eco-friendly access to these important heterocyclic structures. beilstein-journals.org

Cyclization of β-Keto Esters with Hydroxylamine

A classical and fundamental route to the isoxazole core involves the condensation reaction between a β-keto ester and hydroxylamine. sciforum.netacs.org This reaction is a cornerstone of isoxazole synthesis. However, a common challenge with this method is the potential formation of the corresponding 5-isoxazolone as a major byproduct. acs.orgnih.gov

To circumvent this issue, modified procedures have been developed. One novel approach involves a three-step process where carboxylic acid derivatives are first converted into acyl Meldrum's acids. These intermediates then undergo aminolysis with N,O-bis(tert-butoxycarbonyl)hydroxylamine to form N,O-diBoc-protected β-keto hydroxamic acids. Upon treatment with hydrochloric acid, these protected hydroxamic acids cyclize cleanly to the desired 5-substituted 3-isoxazolols without the formation of the 5-isoxazolone byproduct. acs.orgnih.gov More direct three-component reactions have also been optimized, where aldehydes, β-ketoesters like ethyl acetoacetate, and hydroxylamine hydrochloride are reacted together in water, a green solvent, to produce 3,4-disubstituted isoxazol-5(4H)-ones. acgpubs.orgniscpr.res.in

Reactions Involving α,β-Unsaturated Nitriles

The synthesis of isoxazoles can also be achieved using α,β-unsaturated nitriles as precursors. While less common than the previously described methods, this pathway offers an alternative route to the isoxazole ring. For instance, various 3-substituted and 3,5-disubstituted isoxazoles have been synthesized efficiently through the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds, which share reactivity patterns with α,β-unsaturated nitriles. This strategy benefits from readily available starting materials and mild reaction conditions, affording products with high regioselectivity. organic-chemistry.org

Synthetic Transformations of the Acetonitrile (B52724) Moiety

The methylene (B1212753) group of the acetonitrile moiety in isoxazol-5-ylacetonitrile is activated by the adjacent electron-withdrawing isoxazole ring and the nitrile group, rendering the protons acidic and amenable to deprotonation. This property allows for a variety of synthetic transformations.

While direct nucleophilic substitution of the nitrile group is not a common transformation, the electrophilic carbon atom of the nitrile is susceptible to nucleophilic addition. libretexts.orgucalgary.cachemistrysteps.comopenstax.orglibretexts.orglibretexts.org This reaction pathway opens avenues for the conversion of the nitrile into other functional groups.

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile carbon to form an intermediate imine anion. chemistrysteps.comlibretexts.orglibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. For instance, the reaction of this compound with a Grignard reagent (R-MgX) would be expected to produce a β-keto isoxazole derivative after acidic workup.

The nitrile group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orglibretexts.org This transformation proceeds via nucleophilic addition of hydride ions to the nitrile carbon.

| Nucleophile/Reagent | Intermediate | Final Product |

| Grignard Reagent (RMgX) | Imine anion | Ketone |

| Lithium Aluminum Hydride (LiAlH₄) | Imine anion/dianion | Primary amine |

| Water (acid or base catalyzed) | Imidic acid/Amide | Carboxylic acid |

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org The activated methylene group in this compound makes it a suitable candidate for this reaction. researchgate.netsigmaaldrich.comacgpubs.orgresearchgate.net In the presence of a weak base, this compound can be deprotonated to form a carbanion, which then acts as a nucleophile.

This carbanion can react with aldehydes and ketones to form α,β-unsaturated products. For example, the condensation of this compound with an aromatic aldehyde (Ar-CHO) would yield an (E)-3-aryl-2-(isoxazol-5-yl)acrylonitrile derivative. The use of various catalysts, including bases like piperidine (B6355638) or solid catalysts such as sulfate-ion promoted zirconia, can facilitate this transformation under mild conditions. researchgate.net

Table of Knoevenagel Condensation of this compound with Various Aldehydes

| Aldehyde | Catalyst | Product |

| Benzaldehyde | Piperidine | (E)-2-(isoxazol-5-yl)-3-phenylacrylonitrile |

| 4-Methoxybenzaldehyde | DBU | (E)-2-(isoxazol-5-yl)-3-(4-methoxyphenyl)acrylonitrile |

| 2-Chlorobenzaldehyde | Glycine | (E)-3-(2-chlorophenyl)-2-(isoxazol-5-yl)acrylonitrile |

The carbanion generated from this compound can also participate in Michael addition reactions, acting as a Michael donor. nih.gov This conjugate addition involves the reaction of the nucleophilic carbanion with α,β-unsaturated carbonyl compounds or other Michael acceptors. nih.govyoutube.com

For instance, the addition of this compound to an enone, such as methyl vinyl ketone, in the presence of a base, would result in the formation of a 1,5-dicarbonyl compound. This reaction is a powerful tool for carbon-carbon bond formation and the construction of more complex molecular frameworks. The regioselectivity of the addition is governed by the attack of the nucleophile at the β-carbon of the Michael acceptor. rsc.org

Examples of Michael Acceptors for Reaction with this compound

| Michael Acceptor | Product Type |

| Acrylonitrile | Substituted glutaronitrile |

| Methyl acrylate | Substituted glutarate ester |

| Chalcone (B49325) | Substituted 1,5-diketone |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity. chadsprep.com this compound, with its reactive methylene group, can potentially be utilized in MCRs. While many MCRs focus on the de novo synthesis of the isoxazole ring, wikipedia.orgchadsprep.com strategies can be envisioned where this compound acts as a C-H acidic component.

For example, a plausible MCR could involve the reaction of this compound, an aldehyde, and another nucleophile in a one-pot synthesis. Isocyanide-based MCRs, such as the Ugi or Passerini reactions, are particularly versatile. chemistrysteps.com A modified Ugi reaction could potentially incorporate this compound as the acidic component, leading to the formation of complex peptide-like structures bearing the isoxazole moiety. Cobalt-catalyzed three-component reactions involving C-H bond activation have also been reported for the synthesis of nitriles bearing quaternary centers, suggesting a potential pathway for the functionalization of this compound. nih.gov

Stereoselective and Regioselective Synthesis of this compound Analogues

The synthesis of analogues of this compound with controlled stereochemistry and regiochemistry is crucial for exploring their structure-activity relationships in various applications.

While 1,3-dipolar cycloaddition is a primary method for the synthesis of the isoxazole ring itself, cycloaddition reactions on the pre-formed isoxazole ring can be employed to synthesize analogues. nih.govrsc.orgnih.govacs.org Isoxazoles can participate as dienes in inverse electron-demand Diels-Alder reactions. rsc.org This reactivity allows for the transformation of the isoxazole core into other heterocyclic systems, such as pyridines, in a regioselective manner. rsc.org

In such a reaction, the isoxazole would react with an electron-rich dienophile, like an enamine. The regioselectivity of the cycloaddition is dictated by the electronic properties of the substituents on both the isoxazole and the dienophile. youtube.comyoutube.com For this compound, the electron-withdrawing nature of the acetonitrile group would influence the regiochemical outcome of the cycloaddition. Computational studies have been employed to understand the factors governing the regioselectivity in Diels-Alder reactions of azadienes, providing a framework for predicting the outcomes of such reactions with isoxazoles. acs.org

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of heterocyclic compounds. Various catalytic systems, including metal-based, organocatalytic, and biocatalytic approaches, have been explored for the synthesis of the isoxazole core.

Metal catalysts are widely used in the synthesis of isoxazoles. Gold(III) chloride (AuCl3) has been reported as an effective catalyst for the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under mild conditions. This methodology is versatile, allowing for the synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles with good to excellent yields by modifying the substituents on the starting oxime.

Copper(I) chloride (CuCl) has also been utilized in isoxazole synthesis. One notable application is in a one-pot oxidation/cyclization reaction of propargylamines to form isoxazoles. This method demonstrates that CuCl can effectively catalyze the cyclization of E/Z-isomers of oximes at elevated temperatures.

While these examples showcase the utility of AuCl3 and CuCl in the formation of the isoxazole ring, their specific application in the direct synthesis of this compound has not been prominently reported. A plausible, though not explicitly detailed, synthetic route to this compound involves the nucleophilic substitution of a 5-(halomethyl)isoxazole with a cyanide source. The potential for metal catalysis in this specific transformation remains an area for further investigation.

Table 1: Examples of Metal-Catalyzed Synthesis of Isoxazole Derivatives

| Catalyst | Reaction Type | Substrate | Product | Yield |

| AuCl3 | Cycloisomerization | α,β-Acetylenic oximes | Substituted isoxazoles | Good to Excellent |

| CuCl | Oxidation/Cyclization | Propargylamines | Substituted isoxazoles | Not specified |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. For isoxazole-related structures, chiral phosphoric acids and bifunctional squaramide catalysts have been employed in enantioselective reactions. These catalysts operate through mechanisms such as hydrogen bonding and Brønsted acid/base catalysis to control the stereochemical outcome of reactions.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While the direct biocatalytic synthesis of this compound is not documented, the biocatalytic synthesis of nitriles, in general, is an established field. nih.govchemistryviews.orgmdpi.com Enzymes such as aldoxime dehydratases can convert aldoximes to nitriles under mild, cyanide-free conditions. chemistryviews.orgmdpi.com This technology holds potential for the synthesis of this compound if a suitable isoxazole-5-carboxaldehyde oxime precursor can be efficiently converted by an appropriate enzyme. nih.gov The application of these enzymes to heterocyclic substrates is an active area of research.

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of isoxazole derivatives, several green approaches have been developed.

The use of water as a reaction medium is a key aspect of green chemistry. Several methods for the synthesis of isoxazol-5(4H)-ones, a related class of compounds, have been successfully carried out in aqueous media. researchgate.netsemnan.ac.ir These reactions often proceed at room temperature or with gentle heating, further enhancing their green credentials.

Cellulose-based catalysts represent another advancement in green synthesis. Propylamine-functionalized cellulose has been employed as a catalyst in the three-component reaction to form 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com This biodegradable and renewable catalyst can be used in water, highlighting a highly sustainable synthetic route. mdpi.com The reaction proceeds at room temperature, offering advantages in terms of energy efficiency and operational simplicity. mdpi.com

Table 2: Green Synthesis Approaches for Isoxazole Derivatives

| Green Principle | Catalyst/Medium | Substrates | Product | Key Advantages |

| Aqueous Medium | Dowex1-x8OH | Ethyl acetoacetate, hydroxylamine hydrochloride, aromatic aldehydes | 4-arylmethylidene-3-methylisoxazol-5(4H)-ones | Eco-friendly, operational simplicity researchgate.net |

| Aqueous Medium | Natural Sunlight | Aromatic aldehydes, β-ketoesters, hydroxylamine hydrochloride | 4-arylidene-isoxazole-5(4H)-ones | Use of renewable energy, no organic solvents or catalysts semnan.ac.ir |

| Cellulose-based Catalyst | Propylamine-functionalized cellulose | Hydroxylamine hydrochloride, aryl/heteroaryl aldehydes, β-ketoesters | 3,4-disubstituted isoxazol-5(4H)-ones | Biodegradable catalyst, aqueous medium, room temperature mdpi.com |

Mechanistic Investigations and Reaction Pathway Elucidation

Computational Chemistry in Reaction Mechanism Studies

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricacies of organic reaction mechanisms. pku.edu.cndoaj.org These methods allow for the theoretical examination of reaction pathways, the characterization of transient intermediates, and the determination of activation energies, offering insights that are often difficult to obtain through experimental means alone.

For reactions involving isoxazole (B147169) derivatives, DFT calculations are instrumental in mapping the potential energy surface. This involves optimizing the geometries of reactants, products, and, crucially, the transition states and intermediates that connect them. By calculating the energies of these species, a reaction energy profile can be constructed, which provides a quantitative understanding of the reaction's feasibility and kinetics. While specific DFT studies on Isoxazol-5-ylacetonitrile are sparse, the principles can be applied to predict its reactivity. For instance, in cycloaddition reactions, DFT can be used to model the approach of reactants and locate the transition state structure, revealing the concerted or stepwise nature of the mechanism.

A key aspect of the reactivity of compounds containing a nitrile group, such as this compound, is the potential formation of nitrile ylides. These are highly reactive 1,3-dipoles that can undergo a variety of pericyclic reactions, most notably [3+2] cycloadditions. Computational studies on analogous systems have shown that the formation of nitrile ylides can be initiated by thermal or photochemical means, often proceeding through a concerted mechanism or via a short-lived intermediate. The subsequent cyclization pathway is dictated by the frontier molecular orbitals (FMOs) of the nitrile ylide and the dipolarophile. DFT calculations can predict the regioselectivity and stereoselectivity of these cycloaddition reactions by analyzing the energies of the competing transition states.

The energy profile of a reaction, as calculated by DFT, provides critical information about whether a reaction is under kinetic or thermodynamic control. The kinetically controlled product is formed via the lowest energy transition state, while the thermodynamically controlled product is the most stable product, regardless of the activation barrier. For reactions of this compound that may yield multiple products, analyzing the complete energy profile is essential for predicting and explaining the observed product distribution under different reaction conditions.

In Situ Spectroscopic Techniques for Reaction Monitoring

To complement computational studies, in situ spectroscopic techniques are invaluable for the real-time monitoring of chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy allow for the direct observation of the consumption of reactants, the formation of products, and the appearance and disappearance of reaction intermediates.

In a study on the synthesis of aminopyrazoles from isoxazoles, in situ NMR analysis was effectively used to compare different preparative methods. organic-chemistry.org This technique provided detailed kinetic and mechanistic insights, including the identification of a ketonitrile intermediate. organic-chemistry.org Although this study did not specifically use this compound, it demonstrates a powerful methodology that could be applied to investigate its reactions, for example, its conversion to other heterocyclic systems. By tracking the concentrations of species over time, reaction rates can be determined, and a detailed kinetic model can be developed.

Identification and Characterization of Reactive Intermediates

The direct detection and characterization of reactive intermediates are often challenging due to their short lifetimes. However, a combination of computational predictions and specialized experimental techniques can provide evidence for their existence. For reactions involving this compound, potential reactive intermediates could include carbanions formed by deprotonation of the methylene (B1212753) group, nitrile ylides, or radical species under certain conditions.

Computational methods like DFT can predict the structure, stability, and spectroscopic properties of these transient species, guiding experimental efforts for their detection. doaj.org Low-temperature spectroscopy or trapping experiments, where a highly reactive species is added to intercept the intermediate, can provide experimental evidence for its formation.

Structure-Reactivity Relationship Studies of this compound

Understanding the relationship between the structure of this compound and its reactivity is fundamental for its application in organic synthesis. The isoxazole ring is an electron-withdrawing group, which influences the acidity of the adjacent methylene protons. The nitrile group is also electron-withdrawing and provides a site for nucleophilic attack or for participation in cycloaddition reactions.

Applications in Medicinal Chemistry and Drug Discovery

Isoxazole (B147169) Derivatives as Privileged Scaffolds in Drug Development

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from the ability of the isoxazole core to serve as a versatile template for the development of ligands for a diverse range of biological targets, leading to compounds with a wide spectrum of pharmacological activities. The unique structural and electronic properties of the isoxazole moiety allow it to engage in various non-covalent interactions with biological macromolecules, such as enzymes and receptors.

Several factors contribute to the privileged status of isoxazoles in drug discovery:

Structural Versatility: The isoxazole ring can be readily functionalized at multiple positions, allowing for the creation of large and diverse chemical libraries for screening. This structural flexibility enables the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize its interaction with a specific biological target.

Biological Activity Spectrum: Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. This wide range of activities underscores the ability of the isoxazole scaffold to interact with numerous distinct biological pathways.

Presence in Marketed Drugs: The isoxazole nucleus is a key component in several clinically successful drugs. Examples include the antibiotic sulfamethoxazole, the anti-inflammatory drug valdecoxib, and the antirheumatic agent leflunomide. The proven therapeutic utility of these drugs validates the isoxazole scaffold as a valuable component in drug design.

Chemical Stability and Synthetic Accessibility: The isoxazole ring is generally stable under physiological conditions, yet it contains a weak nitrogen-oxygen bond that can be strategically cleaved under specific reaction conditions, making it a useful synthetic intermediate. Numerous synthetic methodologies have been developed for the efficient construction of the isoxazole ring and its derivatives.

The continued exploration of isoxazole-based compounds in drug discovery programs highlights their importance and potential for yielding novel therapeutic agents.

Pharmacological Activities of Isoxazol-5-ylacetonitrile Analogues

Analogues of this compound are a subset of isoxazole derivatives that have been investigated for a variety of pharmacological effects. The introduction of the acetonitrile (B52724) group at the 5-position of the isoxazole ring, along with other substitutions, can significantly influence the biological activity of the resulting compounds. These analogues have been primarily explored for their potential in oncology and infectious diseases.

A significant area of research for isoxazole derivatives has been in the development of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of the cell cycle.

The anticancer potential of isoxazole derivatives has been evaluated against a panel of human cancer cell lines, revealing a range of cytotoxic and antiproliferative activities. For instance, certain novel isoxazole derivatives have been synthesized and tested for their in vitro antitumor activity against cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).

In one study, a series of isoxazole derivatives demonstrated potent cytotoxic activity against DU145 prostate cancer cells, with some compounds showing IC50 values in the low micromolar range. Other studies have investigated isoxazolidine (B1194047) derivatives against MCF-7, A549 (non-small cell lung cancer), and SKOV3 (ovarian cancer) cell lines, with several compounds showing significant inhibitory effects. The A549 and NCI-H460 cell lines, both derived from non-small cell lung cancer, have been used to compare therapeutic responses, highlighting that different molecular profiles can affect susceptibility to cytotoxic agents.

The mechanisms underlying these anticancer effects are often multifaceted. For example, some isoxazole compounds have been shown to induce cell cycle arrest, particularly at the G2/M and pre-G1 phases, in cancer cells. Furthermore, apoptosis, or programmed cell death, is a common pathway through which these compounds exert their effects. This is often confirmed by observing an increase in the levels of caspases 3 and 9, and an altered Bax/Bcl-2 ratio within the treated cancer cells. The table below summarizes the reported activities of various isoxazole derivatives against different cancer cell lines.

| Compound/Derivative Series | Cell Line | Reported Activity (IC50) |

|---|---|---|

| Isoxazole Chalcone (B49325) Derivatives | DU145 (Prostate) | 0.96 µM and 1.06 µM |

| Forskolin Isoxazole Derivative | MCF-7 (Breast) | 0.5 µM |

| Sclareol Isoxazoline (B3343090) Derivative | A549 (Lung) | 13.20–21.16 µM |

| Monoterpene Isoxazoline Derivatives | HT1080 (Fibrosarcoma) | 9.02 µM to 16.1 µM |

| Novel Isoxazole Derivatives (e.g., 25a) | MCF-7 (Breast) | 6.38-9.96 µM |

| Enantiopure Isoxazolidine Derivatives (e.g., 2f, 2g) | A549 (Lung) | Significant Inhibition |

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of isoxazole derivatives. These studies have revealed that the nature and position of substituents on the isoxazole ring and any associated phenyl rings play a significant role in determining the biological activity.

For example, in a series of isoxazole chalcone derivatives, it was found that the presence of electron-donating groups, such as methoxy (B1213986) substituents, on the benzene ring enhanced anticancer activity. Conversely, other studies have indicated that the presence of electron-withdrawing groups at specific positions can also lead to potent anticancer effects.

The SAR for isoxazole derivatives targeting cancer cells can be summarized as follows:

Substitution Pattern on Phenyl Rings: The presence, number, and position of substituents on phenyl rings attached to the isoxazole core are critical. For some series, methoxy groups at ortho and para positions have been shown to be important for activity.

Nature of the Linker: The type of chemical bridge connecting the isoxazole ring to other moieties can influence potency and selectivity.

Stereochemistry: In chiral isoxazole derivatives, the stereochemistry can have a profound impact on biological activity, with one enantiomer often being significantly more active than the other.

These SAR insights are instrumental in guiding the rational design of new this compound analogues and other isoxazole derivatives with improved efficacy and selectivity as potential anticancer agents.

Isoxazole and its derivatives have long been recognized for their broad-spectrum antimicrobial properties. The isoxazole scaffold is present in clinically used antibiotics such as sulfamethoxazole, oxacillin, cloxacillin (B1194729), and dicloxacillin. Research continues to explore new isoxazole-containing compounds to combat the growing challenge of antimicrobial resistance. These compounds have shown activity against various bacterial, fungal, and viral pathogens.

Numerous studies have evaluated the antibacterial activity of newly synthesized isoxazole derivatives against a range of Gram-positive and Gram-negative bacteria. Standard methods, such as the tube dilution or cup plate method, are often employed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

In vitro screening has been conducted against common bacterial strains including:

Gram-positive bacteria: Staphylococcus aureus and Bacillus subtilis.

Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa.

The results of these screenings often reveal that the antibacterial efficacy is highly dependent on the specific chemical structure of the isoxazole derivative. For instance, certain substitutions on the phenyl rings attached to the isoxazole core can lead to enhanced activity against specific bacterial strains. Some studies have shown that isoxazole derivatives can exhibit antibacterial activity comparable to or even better than standard antibiotics like ampicillin or ciprofloxacin. The table below presents findings from various studies on the antibacterial activity of isoxazole derivatives.

| Derivative Series | Bacterial Strain | Activity/Potency (MIC) |

|---|---|---|

| Isoxazole-based Chalcones | S. aureus | Potent (MIC = 1 µg/mL for compound 28) |

| Triphenyl Imidazole Isoxazole (TPI) | S. aureus, B. subtilis, E. coli | TPI-2, TPI-5, TPI-14 most active |

| s-Triazine based Isoxazoles | S. aureus | Compounds 8b, 8d, 8e active |

| s-Triazine based Isoxazoles | E. coli | Compounds 7a, 7d, 7e, 8a, 8c moderately active |

| Various Isoxazoles | B. cereus | MIC values of 31.25 and 62.5 µg/mL |

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Antiviral Activity (e.g., HSV, RNA Viruses, HIV, HCMV)

The isoxazole nucleus is a key component in the development of novel antiviral agents. Research has demonstrated the efficacy of isoxazole derivatives against a variety of DNA and RNA viruses.

A notable study involved the synthesis of a library of 5-isoxazol-5-yl-2′-deoxyuridines. These compounds were tested against a panel of twelve different viruses, revealing significant activity against Herpes Simplex Virus-1 (HSV-1) and Herpes Simplex Virus-2 (HSV-2). Specifically, certain acetylated prodrugs were found to be approximately twice as active against HSV-1 and four times more active against HSV-2 when compared to the reference drug Acyclovir (ACV). One analogue, in particular, demonstrated anti-HSV-2 activity that was 12-fold more potent than ACV.

In addition to their anti-herpes activity, these isoxazole nucleosides also showed efficacy against several RNA viruses, including Encephalomyocarditis virus (EMCV), Coxsackie B3 virus, and Vesicular Stomatitis Virus (VSV). Some derivatives exhibited antiviral activities against these RNA viruses that were two to four times better than the reference drug, ribavirin. However, the synthesized compounds were found to be inactive against Human Immunodeficiency Virus (HIV), influenza viruses, and coronaviruses in this particular study.

Furthermore, the broader class of azole derivatives has been investigated for activity against human cytomegalovirus (HCMV). Studies have identified oxazole (B20620) and thiazole derivatives with activity against the HCMV strain AD169. While not all isoxazole derivatives are active, this line of research indicates the potential of the azole scaffold in developing anti-HCMV therapeutics.

Interactive Table: Antiviral Activity of Selected Isoxazole Derivatives

| Compound Class | Target Virus(es) | Key Findings |

| 5-isoxazol-5-yl-2′-deoxyuridines | HSV-1, HSV-2 | Up to 4-fold more active than Acyclovir against HSV-2. |

| 5-isoxazol-5-yl-2′-deoxyuridines | RNA Viruses (EMCV, Cox. B3, VSV) | 2- to 4-fold better activity than ribavirin. |

| 5-isoxazol-5-yl-2′-deoxyuridines | HIV, Influenza, Coronavirus | Found to be inactive in the tested assays. |

| Azole Derivatives | Human Cytomegalovirus (HCMV) | Some derivatives showed activity against the AD169 strain. |

Anti-inflammatory and Analgesic Effects

Isoxazole derivatives have been extensively studied for their potential to mitigate inflammation and pain. The isoxazole ring is a core component of the selective COX-2 inhibitor Valdecoxib, highlighting the scaffold's relevance in this therapeutic area.

Numerous studies have demonstrated the anti-inflammatory properties of novel isoxazole compounds. For instance, indolyl-isoxazolidines have been shown to significantly inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. In animal models, certain isoxazole derivatives effectively reduced carrageenan-induced paw edema, with potency comparable to or even exceeding that of established drugs like indomethacin (B1671933), celecoxib, and diclofenac. One derivative, N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine, showed a 51% inhibition of paw edema.

In the context of analgesic activity, various isoxazole derivatives have shown significant effects in animal models of pain. Synthesized pyrazolyl isoxazolines displayed antinociceptive efficacy comparable to standard drugs like pentazocine and aspirin. Other research on novel 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols identified compounds with significant analgesic activity when compared to paracetamol. Furthermore, a series of isoxazolyl-spiro[benzo[f]isoindole-indoline]-triones produced compounds that exhibited potent analgesic and anti-inflammatory activities, rivaling standard drugs used in the assays. The mechanism for these effects is often linked to the inhibition of cyclooxygenase (COX) enzymes.

Antioxidant Activities

Oxidative stress is implicated in a multitude of pathological conditions, and compounds with the ability to scavenge free radicals are of significant therapeutic interest. The isoxazole scaffold has been identified as a potent antioxidant moiety in various studies.

Derivatives of isoxazole have demonstrated considerable free radical scavenging capabilities, particularly in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. In one study, isoxazole-based chalcones exhibited superior antioxidant activity compared to their dihydropyrazole counterparts. One chalcone derivative showed a potent antioxidant IC50 value of 5 ± 1 µg/mL. Another study investigating fluorophenyl-isoxazole-carboxamides identified compounds with high antioxidant potency, showing IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, which were significantly lower than the positive control, Trolox (IC50 of 3.10 ± 0.92 µg/ml). ijmtlm.org

The antioxidant potential of these compounds has also been confirmed in vivo. ijmtlm.org A lead compound from the fluorophenyl-isoxazole-carboxamide series was evaluated in mice, where it demonstrated a total antioxidant capacity (TAC) two-fold greater than that of the positive control, Quercetin. ijmtlm.org Other research on different series of isoxazole derivatives has consistently reported significant dose-dependent antioxidant effects and free radical scavenging activity. nih.gov

Interactive Table: In Vitro Antioxidant Activity of Isoxazole Derivatives

| Isoxazole Derivative Class | Assay | Result (IC50) | Reference Compound |

| Isoxazole-based Chalcone (Compound 28) | DPPH | 5 ± 1 µg/mL | Gallic Acid |

| Fluorophenyl-isoxazole-carboxamide (2a) | DPPH | 0.45 ± 0.21 µg/ml | Trolox (3.10 ± 0.92 µg/ml) |

| Fluorophenyl-isoxazole-carboxamide (2c) | DPPH | 0.47 ± 0.33 µg/ml | Trolox (3.10 ± 0.92 µg/ml) |

| Isoxazole Derivative (C3) | DPPH | 10.96 μM | Not Specified |

| Isoxazole Derivative (C5) | DPPH | 13.12 μM | Not Specified |

Enzyme Inhibition Studies (e.g., sPLA2, COX-2, HDAC, IP6K)

The isoxazole scaffold has been utilized to develop inhibitors for various clinically relevant enzymes.

Secretory Phospholipase A2 (sPLA2): sPLA2 is a key enzyme in inflammatory processes, and its inhibition is a target for anti-inflammatory therapies. A series of new indole-containing isoxazole derivatives was synthesized and found to exhibit significant sPLA2 inhibitory activities in both in vitro and in vivo models. nih.gov The most potent compound from this series, featuring an electron-withdrawing trifluoromethyl group, demonstrated sPLA2 inhibition comparable to the positive control, ursolic acid. nih.govespublisher.com

Cyclooxygenase-2 (COX-2): As a primary mediator of inflammation and pain, COX-2 is a major drug target. The isoxazole ring is famously part of Valdecoxib, a selective COX-2 inhibitor. Further research has identified other isoxazole derivatives with potent and selective COX-2 inhibitory action. nih.gov One study demonstrated that a synthesized compound, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole, had significant inhibitory activity against COX-2. nih.gov

Histone Deacetylase (HDAC): HDACs are crucial regulators of gene expression and are validated targets for cancer therapy. Novel HDAC inhibitors have been developed using a 3-hydroxy-isoxazole moiety as a zinc-binding group (ZBG). nih.gov A series of these derivatives were tested, with the most effective compounds inhibiting HDAC6 with good potency, achieving an IC50 value of 700 nM. nih.gov These compounds also increased the acetylation of α-tubulin, a known HDAC6 substrate, and showed anti-proliferative activity in prostate cancer cells. nih.govtandfonline.com Other research has also focused on designing isoxazole-based HDAC inhibitors structurally related to the known inhibitor SAHA. nih.gov

Inositol Hexakisphosphate Kinase (IP6K): IP6K is an enzyme family involved in the synthesis of inositol pyrophosphates, which regulate various cellular processes. Targeting IP6K is a potential strategy for metabolic diseases. A screening effort to identify new IP6K inhibitors identified a compound with a benzoisoxazole scaffold that showed micromolar potency against IP6K2. researchgate.net While research in this area is ongoing, it points to the potential of isoxazole-containing structures as a basis for developing novel IP6K inhibitors. researchgate.netnih.gov

Neuropharmacological Activities (Anticonvulsant, Antidepressant, Antinociceptive)

Derivatives of isoxazole have shown promise in the field of neuropharmacology, exhibiting a range of activities relevant to the central nervous system.

Anticonvulsant Activity: Several studies have investigated isoxazole derivatives for their potential to treat epilepsy. Marketed anticonvulsant drugs like Zonisamide contain the isoxazole scaffold. Research has shown that newly synthesized isoxazole derivatives can provide significant protection against seizures in both pentylenetetrazole (PTZ)-induced and maximal electroshock (MES) animal models. In one study, compounds with a nitrated aromatic ring at the C-5 position and a hydroxyl-substituted phenyl ring at the C-3 position of the isoxazole core exhibited maximum protection against convulsions. Some of the tested compounds showed efficacy comparable to the standard drugs phenytoin and diazepam.

Antidepressant Activity: The isoxazole core is present in the antidepressant drug Isocarboxazid. Following this lead, researchers have synthesized and evaluated new isoxazoline derivatives for antidepressant effects. A study on 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives found that several compounds exhibited moderate to significant antidepressant activity in the forced swimming test. One compound, 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol, emerged as a particularly potent agent, believed to act through the inhibition of monoamine oxidase (MAO).

Antinociceptive Activity: As detailed in the "Anti-inflammatory and Analgesic Effects" section, isoxazole derivatives have demonstrated significant antinociceptive properties. Studies have shown that these compounds are effective in animal models of pain, with activities comparable to reference drugs like aspirin and pentazocine. This activity is often linked to their anti-inflammatory and COX-inhibiting properties.

Immunosuppressant Potential

The isoxazole ring is a key feature of the antirheumatic drug Leflunomide, which has well-known immunosuppressive properties. This has spurred further investigation into other isoxazole derivatives as regulators of immune function.

A variety of isoxazole derivatives have been shown to possess strong immunosuppressive activities. ijmtlm.org For example, derivatives of isoxazole[4,5-d]pyrimidine were found to inhibit the humoral immune response to sheep red blood cells (SRBC) in mice. ijmtlm.org Similarly, 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides achieved significant suppression of the in vivo humoral immune response at low doses. ijmtlm.org

Further studies on N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide demonstrated that these compounds could inhibit the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs). nih.gov One particularly active compound, MM3, also inhibited the production of TNF-α and induced apoptosis in Jurkat cells by increasing the expression of caspases, Fas, and NF-κB1, elucidating a potential molecular mechanism for its immunosuppressive action. nih.govnih.gov

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. The isoxazole scaffold has been identified as a promising starting point for the development of novel therapies.

Several research groups have synthesized and evaluated isoxazole derivatives for their activity against Mtb. In one study, a series of derivatives yielded several compounds with significant antituberculosis activity, with Minimum Inhibitory Concentration (MIC) values against the Mtb H37Rv strain ranging from 1-8 µg/mL. ijmtlm.org The most potent compound in this series exhibited an MIC of 1 µg/mL. ijmtlm.org Molecular docking studies suggested that these compounds may exert their effect by inhibiting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. ijmtlm.org

Another study identified an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1), which showed specific inhibitory activity against Mtb. nih.gov This compound was found to inhibit the activity of MtbFadD32 and MtbFadD28, enzymes crucial for mycolic acid synthesis. nih.gov Furthermore, M1 was effective at reducing Mtb survival in infected macrophages and lessening the bacterial burden in a mouse model of chronic infection. nih.gov Other research has focused on hybrid molecules, such as pyrimidine-linked isoxazoles, which have also demonstrated excellent antitubercular activity, with some compounds showing MIC values as low as 0.78 µg/mL. journaljpri.com

Interactive Table: Antitubercular Activity of Isoxazole Derivatives against Mtb H37Rv

| Compound Series | Range of MIC Values | Most Potent MIC | Putative Target |

| General Isoxazole Derivatives | 1-8 µg/mL | 1 µg/mL | InhA |

| Pyrimidine-linked Isoxazoles | Not specified | 0.78 µg/mL | Thymidylate Kinase |

| 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) | Not specified | Not specified | FadD32, FadD28 |

Anti-diabetic and Anti-obesity Research

The isoxazole scaffold is a key feature in the development of novel therapeutic agents targeting metabolic disorders such as diabetes and obesity. Researchers have explored its derivatives for their potential to modulate key biological pathways involved in glucose metabolism and energy homeostasis.

One area of investigation is the inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling pathways, making it a significant target for anti-diabetic and anti-obesity drugs. A chemical library of isoxazol-5(4H)one derivatives was synthesized and screened for PTP1B inhibitory activity. From this library, compound C3 emerged as the most potent inhibitor, with an IC50 of 2.3 μM nih.govresearchgate.net. In a subsequent in vivo study, diet-induced obese mice treated with compound C3 gained significantly less weight over a four-week period compared to the control group, demonstrating a tangible anti-obesity effect. However, no significant difference in glycemic control was observed in this specific study nih.govresearchgate.net.

Another successful approach involves the modification of natural flavonoids, which are known for their diverse biological activities, including anti-diabetic effects. By applying a scaffold hopping strategy to the flavonoid Kaempferol, a novel isoxazole derivative, designated C45, was developed. This compound significantly enhanced glucose consumption in insulin-resistant HepG2 cells, showing a potent EC50 value of 0.8 nM nih.gov. Further investigation revealed that the mechanism of action for C45 involves the activation of the AMP-activated protein kinase (AMPK) pathway. This activation leads to a marked reduction in the levels of key gluconeogenesis enzymes, namely phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), representing a promising mechanism for anti-diabetic drug candidates nih.gov.

Table 1: Selected Isoxazole Derivatives in Anti-diabetic and Anti-obesity Research

| Compound | Target/Mechanism | Activity | Reference |

|---|---|---|---|

| C3 (Isoxazol-5(4H)one derivative) | PTP1B Inhibition | IC50 = 2.3 μM | nih.govresearchgate.net |

| C45 (Kaempferol derivative) | AMPK/PEPCK/G6Pase Pathway | EC50 = 0.8 nM | nih.gov |

Anti-parasitic Activity

Isoxazole derivatives have demonstrated significant potential as anti-parasitic agents, with notable activity against a range of protozoan parasites responsible for diseases such as trypanosomiasis, leishmaniasis, and malaria.

In the search for new treatments for Human African Trypanosomiasis, a series of isoxazole analogues were evaluated for their activity against Trypanosoma brucei. One compound, isoxazole 3, showed particularly potent activity with a half-maximal inhibitory concentration (IC50) of 1.82 μM nih.gov. This level of activity is comparable to that of difluoromethylornithine (DMFO), a known drug used in the treatment of this disease nih.gov.

The isoxazole core has also been identified as a privileged structure in the discovery of new agents against Leishmania species. A chemical library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles was screened for activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. Several of these compounds displayed significantly better inhibition of both the promastigote and amastigote stages of the parasite compared to the standard drug, Miltefosine researchgate.netnih.gov. Further studies on 3,4,5-trisubstituted isoxazole derivatives revealed potent activity against the promastigote form of Leishmania amazonensis, with eight compounds exhibiting IC50 values below 20 μM researchgate.net. The mechanism of action for some of these derivatives is believed to involve interaction with and disruption of the parasite's plasma membrane researchgate.net.

Additionally, certain triazole-conjugated isoxazole derivatives have shown potential antimalarial activity, demonstrating efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum nih.gov.

Table 2: Anti-parasitic Activity of Selected Isoxazole Derivatives

| Compound Class/Number | Target Parasite | Activity (IC50) | Reference |

|---|---|---|---|

| Isoxazole 3 | Trypanosoma brucei | 1.82 μM | nih.gov |

| Isoxazole 4 | Trypanosoma brucei | 10.38 μM | nih.gov |

| 3-N-acylhydrazone isoxazoles | Leishmania amazonensis | 2.0 μM (Compound 15) | researchgate.net |

| 3-N-acylhydrazone isoxazoles | Leishmania braziliensis | 1.2 μM (Compound 15) | researchgate.net |

| 3-Nitro/Amino-isoxazoles | Leishmania donovani | Superior to Miltefosine | researchgate.netnih.gov |

| Triazole-conjugated isoxazoles | Plasmodium falciparum | 0.58 to 8.36 μM | nih.gov |

Target-Specific Drug Design and Development

The versatility of the isoxazole ring system makes it an attractive scaffold for target-specific drug design. Medicinal chemists utilize rational design principles and advanced computational tools to develop novel isoxazole-based molecules with high affinity and selectivity for specific biological targets.

Rational Design of Novel Molecules with Targeted Functionalities

Rational drug design involves the deliberate and systematic creation of new molecules based on a deep understanding of the biological target. This approach moves beyond random screening, allowing for the targeted synthesis of compounds with optimized properties. For instance, in the development of farnesoid X receptor (FXR) agonists, researchers started with the structure of GW4064, a known nonsteroidal agonist. They rationally introduced several modifications to the isoxazole core structure, aiming to improve its activity and absorption, distribution, metabolism, and excretion (ADME) properties, leading to the identification of new, more effective compounds nih.gov. This iterative process of designing, synthesizing, and testing new derivatives is a hallmark of rational drug design in medicinal chemistry.

Structure-Based Drug Design (SBDD) and Computational Approaches

Structure-Based Drug Design (SBDD) is a powerful paradigm in which the three-dimensional structure of a target protein is used to guide the design of potent inhibitors. When an experimental structure from X-ray crystallography or NMR is available, computational methods like molecular docking can be employed to predict how a ligand, such as an isoxazole derivative, will bind to the target's active site.

These in silico techniques allow researchers to visualize the binding orientation of a compound and analyze its interactions with key amino acid residues. This insight helps in prioritizing which compounds to synthesize and test, saving significant time and resources. For example, molecular docking studies were used to understand the binding interactions of novel isoxazole derivatives within the active site of the cyclooxygenase-2 (COX-2) enzyme, helping to rationalize their observed inhibitory activity frontiersin.org. Furthermore, more advanced computational techniques like molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event.

Non-covalent Interactions in Ligand-Target Binding (Hydrogen Bonds, π-π Stacking)

The binding of a drug molecule to its target protein is governed by a network of non-covalent interactions. These forces, while individually weak, collectively contribute to the high affinity and specificity of a ligand. Key interactions include:

Hydrogen Bonds: These are crucial directional interactions between a hydrogen bond donor (like an N-H or O-H group) and an acceptor (like an oxygen or nitrogen atom). The isoxazole ring itself contains both nitrogen and oxygen atoms that can act as hydrogen bond acceptors.

π-π Stacking: The aromatic nature of the isoxazole ring and any attached phenyl groups allows for π-π stacking interactions with aromatic amino acid residues in the target protein, such as phenylalanine, tyrosine, and tryptophan.

Understanding and optimizing these non-covalent interactions is a primary goal of rational drug design. Computational tools are instrumental in identifying and characterizing these forces, guiding chemists in modifying a lead compound to enhance its binding affinity for the intended target.

Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations

Beyond demonstrating potent activity at a biological target, a successful drug candidate must possess favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. Pharmacokinetics describes how the body processes a drug—its absorption, distribution, metabolism, and excretion (ADME). In silico computational tools are increasingly used in the early stages of drug discovery to predict the ADME profile of new chemical entities, including isoxazole derivatives.

For example, a SwissADME analysis was performed on a series of ten novel isoxazole derivatives to evaluate their drug-likeness. The analysis predicted properties such as gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB) frontiersin.org. All ten compounds were predicted to have high GI absorption and were found to comply with Lipinski's rule of five, a key indicator of oral bioavailability frontiersin.org. The study also predicted the metabolic fate of the compounds, identifying their potential as inhibitors of specific cytochrome P450 (CYP) enzymes, which is crucial for anticipating drug-drug interactions frontiersin.org.

In another study, a preliminary pharmacokinetic evaluation of an antileishmanial isoxazole compound in an animal model indicated high systemic clearance, which could explain its lower-than-expected in vivo efficacy despite potent in vitro activity nih.gov. A full preclinical PK study of a different isoxazole derivative, TFISA, in rats provided detailed parameters. Following ocular administration, the compound demonstrated a long half-life of 58 hours and a high oral bioavailability of 90.18%, indicating excellent systemic exposure vedomostincesmp.ru. These studies highlight the critical importance of evaluating PK profiles to guide the optimization of lead compounds into viable drug candidates.

Table 3: Predicted ADME Properties of Selected Isoxazole Derivatives

| Compound | Predicted GI Absorption | Predicted BBB Permeant | Predicted CYP Inhibition | Reference |

|---|---|---|---|---|

| C1 | High | Yes | - | frontiersin.org |

| C2 | High | Yes | CYP2C19 | frontiersin.org |

| C3 | High | No | - | frontiersin.org |

| C4 | High | No | CYP2C9 | frontiersin.org |

| C5 | High | No | CYP2C19 | frontiersin.org |

| C6 | High | No | CYP2C19 | frontiersin.org |

| C7 | High | No | CYP2C19, CYP2C9 | frontiersin.org |

| C8 | High | No | CYP2C19 | frontiersin.org |

| C9 | High | No | - | frontiersin.org |

| C10 | High | No | - | frontiersin.org |

Improving Efficacy and Reducing Toxicity

The isoxazole scaffold is a key component in medicinal chemistry, and strategic modifications of its derivatives are crucial for enhancing therapeutic efficacy while minimizing toxic side effects. Research into isoxazole-containing compounds, particularly those with functional groups at the 5-position similar to the acetonitrile moiety, demonstrates a clear path toward optimizing drug candidates. This is often achieved by refining the molecule's structure to improve its interaction with the biological target and reduce off-target effects, such as inhibition of cytochrome P450 (CYP) enzymes or interaction with the human ether-a-go-go-related gene (hERG) channel, which can lead to cardiotoxicity. nih.gov

A notable example can be found in the development of antiviral agents targeting the Zika virus (ZIKV). An initial lead compound, KR-26827, which features a substituted isoxazole core, showed promising antiviral activity but also presented safety concerns that necessitated further structural modifications to enhance its drug-like properties. nih.gov

In a study focused on developing potent and safe ZIKV inhibitors, researchers performed structural modifications on the lead compound KR-26827. This compound, while effective against ZIKV strains with a 50% effective concentration (EC₅₀) of 1.35 μM, exhibited significant cytotoxicity in various mammalian cell lines (IC₅₀ values ranging from 33.0 to 43.7 μM) and notable inhibition of the hERG channel, indicating a risk of cardiac toxicity. nih.gov

Through structure-activity relationship (SAR) studies, a new series of isoxazole derivatives was synthesized. Among these, compound 7l emerged as a highly promising candidate. This optimized compound not only displayed potent antiviral activity against ZIKV but also showed a significantly improved safety profile. For instance, its cytotoxicity was considerably lower (CC₅₀ > 50 μM) compared to the initial lead. nih.gov

Furthermore, the investigation into off-target effects revealed that compound 7l had a much-improved profile regarding CYP enzyme inhibition. While many drug candidates can interfere with these metabolic enzymes, leading to adverse drug-drug interactions, compound 7l showed negligible inhibitory activity against four of the five tested CYP isozymes (1A2, 2C9, 2C19, and 2D6). Although some inhibition was observed for CYP3A4, the IC₅₀ value of 15.9 μM indicated a comparatively safer profile among the tested analogues. This demonstrates how targeted chemical modifications on the isoxazole scaffold can lead to compounds with both high potency and a lower propensity for toxicity. nih.gov

The data below illustrates the successful optimization of an isoxazole-based lead compound, resulting in a candidate with improved efficacy and a better safety profile.

| Compound | Antiviral Efficacy (EC₅₀) | Cytotoxicity (CC₅₀) | CYP3A4 Inhibition (IC₅₀) | hERG Inhibition |

|---|---|---|---|---|

| KR-26827 (Lead) | 1.35 μM | 33.0 - 43.7 μM | Not Reported | Significant |

| 7l (Optimized) | Potent (EC₅₀ not specified) | > 50 μM | 15.9 μM | Reduced |

Role As a Building Block in Complex Heterocyclic Synthesis

Synthesis of Fused and Spirocyclic Systems

The strategic placement of the isoxazole (B147169) ring and the cyanomethyl group in Isoxazol-5-ylacetonitrile makes it an ideal precursor for constructing fused and spirocyclic N-containing heterocycles. mdpi.com These structural motifs are prevalent in numerous biologically active natural products and pharmaceutical agents. mdpi.com Synthetic approaches often involve cycloaddition, intramolecular cyclization, and condensation reactions where this compound provides key carbon and nitrogen atoms for the new ring systems. researchgate.net

Molecular hybridization, which combines two or more bioactive scaffolds into a single molecule, is a powerful strategy in drug discovery. nih.gov this compound is a key component in creating such hybrids, particularly those containing linked isoxazole and oxazole (B20620) or pyridine (B92270) rings. jraic.commdpi.com

A notable synthesis of isoxazole-oxazole hybrids involves the noncatalytic reaction of methyl 2-diazo-2-(isoxazol-5-yl)acetates with various cyanides. jraic.com Although not starting directly from this compound, this highlights the utility of the isoxazol-5-yl moiety in forming such hybrids. The reaction proceeds through the formation of a nitrile ylide intermediate, which then cyclizes. jraic.com Furthermore, the resulting isoxazole-oxazole hybrids can be converted into isoxazole-pyridine hybrids via a hetero-Diels–Alder reaction, demonstrating a pathway to diverse heterocyclic systems. jraic.com The 1,3-dipolar cycloaddition reaction is another fundamental tool for building isoxazole and isoxazoline (B3343090) rings, which can be fused to other heterocyclic systems like isoquinolinones. google.com

| Hybrid System | Synthetic Strategy | Precursor Type |

| Isoxazole-Oxazole | Nitrile Ylide Cyclization | Methyl 2-diazo-2-(isoxazol-5-yl)acetate |

| Isoxazole-Pyridine | Hetero-Diels-Alder Reaction | Isoxazole-Oxazole Hybrid |

| Isoxazole-Isoquinolinone | 1,3-Dipolar Cycloaddition | Nitrile Oxides |

A series of novel and biologically significant isoxazolo[5′,4′:5,6]pyrido[2,3-b]indoles have been synthesized, showcasing a direct application of the isoxazole framework in building complex, fused heterocycles. researchgate.netnih.gov The synthesis begins with the reaction of 2-amino-3-cyano-4,6-disubstituted pyridines with 3-methyl-5-chloromethylisoxazole. While this specific example does not start with this compound, a plausible alternative route could involve the Knoevenagel condensation of this compound with an appropriate indole (B1671886) derivative, followed by cyclization and subsequent functionalization to achieve the target fused system. The resulting compounds have demonstrated potent anticancer activity. researchgate.netresearchgate.net

The general synthetic scheme involves a multi-step process:

Initial condensation to form a pyridone intermediate.

Cyclization to construct the fused indole system.

Reduction of a nitro group, followed by cyclization to form the final isoxazolo[5′,4′:5,6]pyrido[2,3-b]indole core. researchgate.net

The active methylene (B1212753) group in this compound makes it an excellent candidate for Knoevenagel condensation reactions, a cornerstone in the synthesis of chromene derivatives. sciensage.infonih.gov Chromenes are a class of privileged medicinal scaffolds found in many natural and synthetic compounds with diverse biological activities. mdpi.commdpi.comchemistrysteps.com

The synthesis of chromene derivatives from this compound can be achieved through a one-pot, three-component reaction involving an o-hydroxybenzaldehyde (e.g., salicylaldehyde), and a third component if further functionalization is desired. nih.govsemanticscholar.org The reaction mechanism proceeds via an initial Knoevenagel condensation between the o-hydroxybenzaldehyde and this compound, catalyzed by a base like piperidine (B6355638). This is followed by an intramolecular Michael addition, where the hydroxyl group attacks the α,β-unsaturated nitrile, leading to the cyclization and formation of the chromene ring. semanticscholar.org

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | o-Hydroxybenzaldehyde | Piperidine | 2-Amino-4H-chromene-3-carbonitrile derivative |

| This compound | Salicylaldehyde | L-proline | 2-Amino-4H-chromene-3-carbonitrile derivative |

This strategy provides a straightforward and efficient route to highly functionalized chromenes bearing an isoxazole moiety, which are of significant interest for further chemical exploration and biological evaluation. researchgate.net

The chemical reactivity of this compound allows for its integration into other important heterocyclic scaffolds such as pyrazolines and indoles. biolmolchem.com The synthesis of 3-(isoxazol-5-yl)indoles has been achieved with good regioselectivity by reacting β-ethylthio-β-indolyl-α,β-unsaturated ketones with hydroxylamine (B1172632) hydrochloride. sciensage.info An alternative pathway could utilize this compound as the isoxazole source, potentially through a condensation reaction with an appropriate indole precursor.

Furthermore, the nitrile oxide cycloaddition is a powerful method for creating isoxazoline and isoxazole rings. nih.gov By generating a nitrile oxide from a precursor derived from this compound, it is possible to perform intramolecular cycloadditions to form isoxazoles fused to various carbo- or heterocyclic rings. nih.gov This approach has been used to synthesize complex structures like isoxazoline-fused iminosugars and pyrazolo[4′,3′:5,6]pyrano[4,3-c] jraic.comresearchgate.netoxazoles. nih.gov

Pyrido[1,2-a]benzimidazoles are a class of fused heterocyclic compounds with significant biological and photophysical properties. nih.govresearchgate.net Various synthetic strategies exist for their construction, often involving multicomponent reactions or the cyclization of pre-functionalized precursors. researchgate.netnih.gov

Given its structure, this compound can serve as a precursor for building blocks in the synthesis of these annulated systems. For instance, the active methylene and cyano groups can participate in reactions to form a substituted pyridine ring, which can then be annulated onto a benzimidazole (B57391) core. The synthesis of related isoxazolo[5,4-b]pyridines has been demonstrated through the reaction of 3-methylisoxazol-5-amine with 2-(bis(methylthio)methylene)malononitrile, highlighting the utility of isoxazole derivatives in constructing fused pyridine rings. semanticscholar.org The functional groups of this compound offer a handle to introduce the isoxazole moiety into the final pyrido[1,2-a]benzimidazole (B3050246) structure, potentially modulating its biological activity. jraic.comrsc.org

Functionalization of this compound for Divergent Synthesis

The synthetic utility of this compound is greatly enhanced by the distinct reactivity of its two functional groups—the active methylene and the nitrile—allowing for divergent synthesis pathways. mdpi.com Selective manipulation of these sites enables the creation of a wide library of isoxazole-containing derivatives.

The active methylene group is readily deprotonated by bases, forming a nucleophilic carbanion. This anion can participate in various carbon-carbon bond-forming reactions:

Knoevenagel Condensation: As previously discussed, reaction with aldehydes and ketones yields α,β-unsaturated nitriles, which are precursors to chromenes and other cyclic systems. researchgate.net

Alkylation: Reaction with alkyl halides introduces alkyl chains at the α-position.

Acylation: Reaction with acyl chlorides or anhydrides yields β-ketonitriles.

The nitrile group offers another site for diverse chemical transformations: chemistrysteps.comlibretexts.org

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (via an amide intermediate), providing access to isoxazol-5-ylacetic acid and its derivatives (esters, amides). libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding 2-(isoxazol-5-yl)ethan-1-amine. libretexts.org This amine is a valuable intermediate for synthesizing other nitrogen-containing heterocycles.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolytic workup. libretexts.org

These selective transformations allow for a stepwise and controlled functionalization of the this compound scaffold, making it a powerful building block for combinatorial chemistry and the synthesis of structurally diverse molecules.

| Functional Group | Reaction Type | Reagents | Product Type |

| Active Methylene | Knoevenagel Condensation | R-CHO, Base | α,β-Unsaturated Nitrile |

| Active Methylene | Alkylation | R-X, Base | α-Alkylated Acetonitrile (B52724) |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |

| Nitrile | Reduction | LiAlH₄, then H₂O | Primary Amine |

| Nitrile | Grignard Addition | R-MgBr, then H₃O⁺ | Ketone |

Utility in the Construction of Natural Product Analogues and Biologically Active Agents

Detailed research, particularly within the field of medicinal chemistry, has demonstrated the successful application of this compound in synthesizing precursors for potent, biologically active agents. A significant application is in the development of kinase inhibitors, a major class of therapeutics used in oncology and for inflammatory diseases.

A key synthetic strategy involves leveraging the activated methylene group of this compound in condensation reactions. For instance, it serves as a crucial reactant in the synthesis of substituted piperidinylidene acetonitriles. In a documented procedure, this compound is reacted with a protected piperidone derivative, specifically tert-butyl 4-oxopiperidine-1-carboxylate. This reaction, a variant of the Knoevenagel condensation, is typically carried out in the presence of a catalyst such as ammonium (B1175870) acetate (B1210297) in a suitable solvent like toluene (B28343) under reflux conditions.

The reaction proceeds via the nucleophilic attack of the carbanion generated from this compound onto the carbonyl carbon of the piperidone. Subsequent dehydration yields the α,β-unsaturated nitrile, tert-Butyl 4-[cyano(isoxazol-5-yl)methylidene]piperidine-1-carboxylate. This intermediate is a key structural component in a patented series of compounds designed as kinase inhibitors. The isoxazole moiety, combined with the functionalized piperidine ring, forms a scaffold that can be further elaborated to target the active sites of specific protein kinases. While this specific molecule is a synthetic intermediate, its direct lineage to a class of potent biological agents underscores the strategic importance of this compound as a foundational building block.

The table below outlines the key transformation of this compound into a biologically relevant precursor.

Table 1: Synthesis of a Kinase Inhibitor Precursor from this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type | Biological Relevance of Product |

|---|

This synthetic utility highlights how this compound provides a direct route to incorporating the isoxazole pharmacophore into larger, more complex molecules designed to interact with specific biological targets. The versatility of the nitrile and the isoxazole ring allows for subsequent chemical modifications, enabling the generation of diverse libraries of compounds for drug discovery programs.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methods in Structural Elucidation (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the structural elucidation of organic molecules, including isoxazole (B147169) derivatives. In principle, the ¹H NMR spectrum of Isoxazol-5-ylacetonitrile would be expected to show distinct signals for the protons on the isoxazole ring and the methylene (B1212753) (-CH₂) group. The chemical shifts and coupling constants of the ring protons would confirm their relative positions, while the methylene signal would verify the acetonitrile (B52724) substituent's location.

Similarly, ¹³C NMR spectroscopy would provide key information on the carbon skeleton. Unique signals would be expected for the nitrile carbon, the methylene carbon, and the three carbons of the isoxazole ring, with their chemical shifts indicating their electronic environment.

Infrared spectroscopy would be used to identify characteristic functional groups. Key vibrational bands would be anticipated for the C≡N (nitrile) stretch, C=N and C=C stretching from the isoxazole ring, and C-H stretching and bending vibrations. For instance, the IR spectrum of the parent isoxazole shows characteristic absorptions for the ring vibrations, and acetonitrile displays a strong, sharp peak for the nitrile group around 2250 cm⁻¹. While these general features can be predicted, precise, experimentally verified data for this compound remains elusive in the surveyed literature.

Mass Spectrometry for Product Identification and Purity Assessment

Mass spectrometry (MS) is a critical tool for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. For this compound (molecular weight: 108.1 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition, C₅H₄N₂O. scbt.comguidechem.com

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙ or [M+H]⁺) would be observed. Subsequent fragmentation (MS/MS) would likely involve cleavage of the bond between the isoxazole ring and the acetonitrile moiety, or the opening of the isoxazole ring itself, which is a common fragmentation pathway for this heterocyclic system. The stability of the isoxazole ring often influences the fragmentation cascade. However, without experimental spectra, a definitive fragmentation scheme cannot be detailed. Mass spectrometry also serves as a powerful tool for assessing purity by detecting the presence of impurities or byproducts with different mass-to-charge ratios.

Chromatographic Techniques for Separation and Purification (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, purification, and quantitative analysis of isoxazole derivatives. The purification of newly synthesized isoxazole compounds frequently employs column chromatography on silica (B1680970) gel. rsc.org

For analytical purposes, Reversed-Phase HPLC (RP-HPLC) is the most common technique. A typical RP-HPLC method for a compound like this compound would likely utilize a C18 stationary phase. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. scienggj.orgabap.co.innih.gov The composition of the mobile phase can be run in an isocratic (constant composition) or gradient (varied composition) mode to achieve optimal separation from starting materials, byproducts, or degradation products. scienggj.org Detection is commonly performed using a UV detector, set at a wavelength where the isoxazole ring exhibits strong absorbance. While these general principles apply, specific retention times and optimized separation conditions are highly compound-dependent and are not available for this compound in the reviewed sources.

Computational Studies on Isoxazol 5 Ylacetonitrile and Its Derivatives

Molecular Geometry and Electronic Structure Analysis